Mucronine A
Description
Overview of Cyclopeptide Alkaloids: Classification, Structural Features, and Biological Significance
Cyclopeptide alkaloids are a class of natural products defined by a macrocyclic ring system. uantwerpen.beresearchgate.net This ring typically consists of a hydroxystyrylamine moiety, an amino acid, and a β-hydroxy amino acid, and is further substituted with one or two additional units. uantwerpen.be They are classified based on the size of the macrocyclic ring, which can be 13-, 14-, or 15-membered. uantwerpen.bepjps.pk Further subdivision is based on the number of amino acid building blocks and the nature of the β-hydroxy amino acid. uantwerpen.be
Structurally, these alkaloids are complex polyamides. pjps.pk A key feature is the ether linkage between the phenolic oxygen of a tyrosine derivative and the β-carbon of another amino acid. nih.gov The tyrosine also undergoes decarboxylation and desaturation to form a characteristic styrylamine (B14882868) moiety. nih.gov
The biological significance of cyclopeptide alkaloids is vast, with over 200 members identified. nih.gov They exhibit a wide range of bioactivities, including sedative, analgesic, antimicrobial, antifungal, antiplasmodial, and immunostimulant properties. researchgate.netnih.govscielo.brrsc.org This has made them a subject of great interest for synthetic organic chemists. uantwerpen.be
Natural Occurrence and Botanical Sources of Mucronine A (e.g., Ziziphus species)
This compound, along with other related cyclopeptide alkaloids, is predominantly found in the plant kingdom. The Rhamnaceae family, and specifically the genus Ziziphus, is the most significant source of these compounds. uantwerpen.beresearchgate.net Various species of Ziziphus have been identified as producers of this compound and its analogues.
For instance, this compound has been isolated from the bark of Ziziphus mucronata. academiapublishing.org Other related compounds, such as Mucronine D, have been found in the bark of Ziziphus jujuba and Ziziphus mucronata. phcogrev.comomicsonline.org The root bark of Z. mucronata has also yielded new cyclopeptide alkaloids, including mucronine J. acs.orgnih.gov The presence of these alkaloids is not limited to the Rhamnaceae family; they have also been found in other plant families such as Asteraceae, Celastraceae, Euphorbiaceae, Rubiaceae, and Malvaceae. uantwerpen.bemdpi.com
| Botanical Source | Compound(s) Isolated |
| Ziziphus mucronata | This compound, Mucronine B, Mucronine D, Mucronine E, Mucronine J, Abyssenine A, Frangufoline academiapublishing.orgacs.orgnih.gov |
| Ziziphus jujuba | Mauritine-A, Mucronine-D, Amphibine-H, Nummularine-A, Nummularine-B, Sativanine-A, Sativanine-B, Frangulanine phcogrev.comomicsonline.org |
| Ziziphus spina-christi | Mauritine-C pjps.pk |
| Ziziphus sativa | Sativanine-C pjps.pk |
| Ziziphus lotus | Lotusanine A, Lotusanine B, Sanjoinenine, Sanjoinine F, Frangufoline researchgate.net |
| Ziziphus oxyphylla | Oxyphylline B, Oxyphylline C mdpi.com |
| Ixora brevifolia | Ixorine, Frangulanine scielo.br |
| Picrasma chinensis | Picrachinentins A–F acs.org |
Historical Context of this compound Research and Initial Discoveries
The study of alkaloids dates back to the early 19th century, with the isolation of morphine from opium by Friedrich Sertürner. wikipedia.org However, the discovery of cyclopeptide alkaloids is a more recent development. Païs and collaborators first discovered this class of compounds in 1963. researchgate.netresearchgate.net
The initial structural studies of these complex natural products were challenging, and many proposed structures were later revised. pjps.pk The advancement of high-resolution mass spectrometry was a significant turning point, accelerating the structure elucidation of these bases. pjps.pk
This compound is considered the prototype of the 4(15) class of cyclopeptide alkaloids, which are characterized by a 15-membered macrocyclic ring. uantwerpen.be Unlike the more common 13- and 14-membered rings, the 15-membered ring compounds like this compound are relatively rare. uantwerpen.be In this compound, the macrocyclic ring is composed of a hydroxystyrylamine unit and three amino acids, with the basic amino acid also being part of the ring system. uantwerpen.be The total synthesis of related compounds like mucronine E has been achieved, further establishing their relative and absolute configurations. uantwerpen.be
Structure
2D Structure
3D Structure
Properties
CAS No. |
38840-25-4 |
|---|---|
Molecular Formula |
C29H38N4O4 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2Z,6S,9S,12S)-6-benzyl-9-[(2S)-butan-2-yl]-12-(dimethylamino)-15-methoxy-4,7,10-triazabicyclo[12.3.1]octadeca-1(18),2,14,16-tetraene-5,8,11-trione |
InChI |
InChI=1S/C29H38N4O4/c1-6-19(2)26-29(36)31-23(17-20-10-8-7-9-11-20)27(34)30-15-14-21-12-13-25(37-5)22(16-21)18-24(33(3)4)28(35)32-26/h7-16,19,23-24,26H,6,17-18H2,1-5H3,(H,30,34)(H,31,36)(H,32,35)/b15-14-/t19-,23-,24-,26-/m0/s1 |
InChI Key |
ZGVZGFFCCVLGFC-BTIMGDGLSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)N(C)C)CC3=CC=CC=C3 |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=CC(=C(C=C2)OC)C[C@@H](C(=O)N1)N(C)C)CC3=CC=CC=C3 |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)N(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Methodologies for Isolation and Purification of Mucronine a
Plant Material Preparation and Extraction Strategies from Natural Sources
The successful isolation of Mucronine A begins with the proper preparation of the plant material and the selection of an effective extraction strategy. These initial steps are crucial for maximizing the yield and purity of the target alkaloid.
Sequential Solvent Extraction Protocols and Optimization
The primary method for extracting cyclopeptide alkaloids like this compound from plant material is sequential solvent extraction. This technique involves the successive use of solvents with increasing polarity to separate compounds based on their solubility.
A typical protocol begins with the collection of plant parts, such as the stem and root barks of Ziziphus mucronata, which are known to contain this compound. academiapublishing.org The plant material is first dried to reduce moisture content, which prevents enzymatic degradation of the target compounds and concentrates the extract. mjpms.in Following drying, the material is ground into a fine powder to increase the surface area, facilitating more efficient solvent penetration. mjpms.inmiamioh.edu
The powdered plant material is then subjected to a sequence of solvent extractions. A common sequence starts with a non-polar solvent, such as hexane, to remove lipids, waxes, and other non-polar constituents. ijstr.org This is followed by extraction with a medium-polarity solvent like dichloromethane (B109758) (CH2Cl2) or ethyl acetate. nih.gov The fraction obtained from the dichloromethane extract of the root bark of Z. mucronata has been shown to contain this compound. nih.gov Finally, a polar solvent such as methanol (B129727) or ethanol (B145695) is used to extract the more polar compounds, including many alkaloids. ijstr.org The selection of solvents and the sequence are optimized to achieve the highest possible yield of the desired cyclopeptide alkaloids. For instance, in one study, the dichloromethane extract showed significant bioactivity and was prioritized for further purification.
Table 1: Sequential Solvent Extraction Protocol Example
| Step | Solvent | Purpose |
|---|---|---|
| 1 | Hexane | Defatting and removal of non-polar compounds (waxes, lipids). ijstr.org |
| 2 | Dichloromethane / Ethyl Acetate | Extraction of medium-polarity compounds, including this compound. nih.gov |
Advanced Extraction Techniques (e.g., Supercritical Fluid Extraction)
While traditional solvent extraction is widely used, advanced techniques like Supercritical Fluid Extraction (SFE) offer several advantages, including reduced use of organic solvents, lower operating temperatures, and increased selectivity. mdpi.comnih.gov Supercritical fluid extraction, particularly using carbon dioxide (SC-CO2), has been recognized as a rapid and effective method for extracting alkaloids. mdpi.com
The low polarity of SC-CO2 can be a limitation when extracting polar compounds like alkaloids. mdpi.com To overcome this, polar co-solvents such as ethanol, methanol, or water are often added to the supercritical fluid to enhance its solvating power and improve the extraction efficiency of polar molecules. mdpi.comscielo.br The optimization of SFE parameters, including pressure, temperature, and the type and percentage of co-solvent, is critical for maximizing the yield of the target compounds. mdpi.comresearchgate.net For alkaloid extraction, temperatures are often maintained between 35 and 60 °C to prevent the degradation of thermolabile compounds, with pressures around 300-400 bar. mdpi.com Other advanced methods that are gaining traction include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can enhance extraction efficiency and reduce processing time. nih.govnih.gov
Table 2: Comparison of Extraction Techniques
| Technique | Principle | Advantages | Key Parameters |
|---|---|---|---|
| Sequential Solvent Extraction | Utilizes solvents of varying polarities to selectively dissolve compounds. ijstr.org | Simple, widely applicable. | Solvent type, sequence, extraction time. ijstr.org |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. mdpi.comnih.gov | Environmentally friendly, high selectivity, low temperature. mdpi.comnih.gov | Pressure, temperature, co-solvent type and concentration. mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to disrupt cell walls and enhance mass transfer. nih.govnih.gov | Reduced extraction time and solvent consumption, increased yield. nih.govnih.gov | Frequency, power, temperature, solvent. nih.gov |
Chromatographic Purification Techniques for Cyclopeptide Alkaloids
Following initial extraction, the crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound. wikipedia.orgjsmcentral.org
Column Chromatography Approaches (e.g., Silica (B1680970) Gel, Neutral Alumina)
Column chromatography is a fundamental and widely used technique for the purification of natural products, including alkaloids. edubirdie.comcolumn-chromatography.com This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. iipseries.org
For the purification of cyclopeptide alkaloids, both silica gel and neutral alumina (B75360) are commonly used as the stationary phase. edubirdie.comresearchgate.net The crude extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through the column. phytojournal.com Chloroform, often mixed with increasing amounts of methanol, is a common eluent system for separating alkaloids. researchgate.net The fractions are collected sequentially and are typically monitored by thin-layer chromatography (TLC) to identify those containing the target compound. phytojournal.com Fractions with similar TLC profiles are then pooled for further purification. phytojournal.com
High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reversed-Phase C18)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of cyclopeptide alkaloids, offering high resolution and sensitivity. nih.govnih.gov Reversed-phase HPLC, particularly with a C18 (octadecylsilica) column, is the most common mode used for the separation of these peptides. nih.gov
In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. iipseries.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is employed to separate the components of the mixture. The detection of the separated compounds is often carried out using a UV detector, as the chromophores in this compound allow for detection at specific wavelengths (e.g., 220–280 nm). The use of semi-preparative HPLC allows for the isolation of pure compounds in sufficient quantities for structural elucidation and further studies. nih.govuantwerpen.be
Table 3: Typical HPLC Parameters for Cyclopeptide Alkaloid Purification
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 (octadecylsilica) nih.gov |
| Mobile Phase | Gradient of water and acetonitrile/methanol |
| Detection | UV at 220-280 nm |
Preparative-Layer Chromatography Applications
Preparative-Layer Chromatography (PLC) is another valuable technique for the purification of alkaloids on a small to medium scale. researchgate.netrochester.edu It is essentially a large-scale version of thin-layer chromatography (TLC). A thick layer of adsorbent, such as silica gel, is coated onto a glass plate. chemrxiv.org The crude extract is applied as a band near the bottom of the plate, which is then developed in a suitable solvent system. rochester.edu
After development, the separated bands of compounds can be visualized, often under UV light. rochester.edu The band corresponding to the desired compound is then scraped from the plate, and the compound is eluted from the adsorbent with a suitable polar solvent. rochester.edu PLC is particularly useful for separating compounds with very similar retention factors that may be difficult to resolve by column chromatography. chemrxiv.org
Solid Phase Extraction (SPE) Integration in Purification Schemes
Solid Phase Extraction (SPE) is a selective and versatile sample preparation technique widely used for the rapid purification and concentration of analytes from complex mixtures. sigmaaldrich.comorganomation.comrocker.com.tw Its fundamental purpose is to isolate target compounds, remove interfering substances, and concentrate the analyte of interest before further, more sensitive analytical procedures like High-Performance Liquid Chromatography (HPLC). specartridge.com The process works by passing a liquid sample through a solid adsorbent material (the sorbent), which retains or elutes compounds based on their chemical and physical properties. organomation.com
In the context of purifying this compound, SPE serves as a critical intermediary step between initial crude extraction and final high-resolution purification. After obtaining a crude plant extract, which contains a multitude of compounds including pigments, lipids, and other alkaloids, SPE can be employed to fractionate the extract and isolate the desired class of compounds.
The integration of SPE into a purification scheme for this compound typically involves the following steps:
Sorbent Selection : The choice of sorbent is crucial and depends on the polarity of this compound and the impurities to be removed. Common sorbents include silica-based materials (like C18-bonded silica) or polymeric resins. organomation.com For separating cyclopeptide alkaloids, a reversed-phase sorbent like C18 is often effective, which retains non-polar compounds.
Conditioning : The sorbent bed is first washed with a solvent like methanol and then equilibrated with the solvent used for the sample matrix, ensuring the sorbent is activated for reproducible retention.
Sample Loading : The crude extract, dissolved in an appropriate solvent, is passed through the SPE cartridge. The goal is for this compound and compounds with similar properties to be retained on the solid phase, while highly polar, undesirable impurities pass through and are discarded.
Washing : The cartridge is then washed with a specific solvent or solvent mixture to elute weakly bound impurities, leaving the target analyte adsorbed to the sorbent.
Elution : Finally, a different solvent or a stronger solvent mixture is used to disrupt the interactions between this compound and the sorbent, eluting it from the cartridge in a concentrated and purified form. specartridge.com This enriched fraction can then be taken for final purification by methods like preparative HPLC.
This technique is advantageous as it can handle large sample volumes, effectively concentrate trace compounds, and significantly clean up a sample, thereby protecting subsequent analytical columns and improving the resolution of the final separation. elementlabsolutions.com
Table 1: Generic Solid Phase Extraction (SPE) Protocol for Natural Product Purification
| Step | Purpose | Typical Solvents |
|---|---|---|
| 1. Conditioning | To activate the sorbent for reproducible analyte retention. | Methanol, followed by water or buffer. |
| 2. Sample Loading | To apply the sample to the sorbent; target analytes are retained. | Sample dissolved in a weak solvent. |
| 3. Washing | To remove interfering compounds and impurities. | A solvent strong enough to elute impurities but not the analyte. |
| 4. Elution | To recover the purified and concentrated analyte. | A solvent strong enough to desorb the analyte from the sorbent. |
Purity Assessment and Quality Control in Isolated Natural Products
Once a natural product like this compound has been isolated, its purity and structural identity must be rigorously confirmed. This is a critical quality control step to ensure that the isolated compound is what it is believed to be and is free from significant impurities. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. researchgate.net
Research Findings on Purity Assessment:
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of isolated natural products. hilarispublisher.com An isolated sample is analyzed by HPLC, and the resulting chromatogram shows peaks corresponding to the different compounds present. Purity is often determined by the area-percent method, where the area of the main peak (representing the target compound) is calculated as a percentage of the total area of all peaks. scirp.org For cyclopeptide alkaloids, HPLC analysis is often performed using a C18 column with a mobile phase gradient of acetonitrile and water. uantwerpen.be Purity levels exceeding 95-98% are often required for a compound to be considered pure for pharmacological studies. scirp.org
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the isolated compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for elucidating the precise chemical structure of an organic molecule. Techniques like 1H NMR, 13C NMR, and various 2D-NMR experiments are used to confirm the connectivity of atoms and the stereochemistry of the compound, ensuring the isolated substance is indeed this compound and not an isomer. scirp.org
Chromatographic and Spectroscopic Fingerprinting: For quality control of herbal medicines or extracts from which compounds are isolated, a "fingerprinting" approach is often used. nih.gov This involves generating a characteristic chromatographic (e.g., HPLC) or spectroscopic (e.g., NMR) profile for an authenticated reference sample. Batches of isolated products can then be compared against this fingerprint to ensure consistency and quality. researchgate.net
Table 2: Analytical Techniques for Purity and Quality Control of Isolated Natural Products
| Technique | Role in Quality Control | Information Provided |
|---|---|---|
| HPLC | Purity assessment and quantification. | Provides a chromatogram showing the number of components; purity is often calculated as a percentage of the main peak area. scirp.org |
| Mass Spectrometry (MS) | Identity confirmation. | Determines the molecular weight and elemental formula of the compound. |
| NMR Spectroscopy | Structural elucidation and confirmation. | Confirms the chemical structure, atom connectivity, and stereochemistry of the molecule. escholarship.org |
| TLC (Thin-Layer Chromatography) | Preliminary purity check. hilarispublisher.com | A rapid, cost-effective method to quickly assess the number of components in a sample. scirp.org |
Structural Elucidation and Stereochemical Assignment of Mucronine a
Advanced Spectroscopic Characterization Techniques
A suite of advanced spectroscopic methods is indispensable for the comprehensive structural analysis of complex natural products like Mucronine A.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. emerypharma.comresearchgate.net The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the atomic framework of this compound. nih.gov
1D NMR, including ¹H and ¹³C spectra, offers initial information about the chemical environment of hydrogen and carbon atoms in the molecule. researchgate.net For a compound like Mucronine J, a related cyclopeptide alkaloid, analysis of its ¹H NMR spectrum reveals signals for specific amino acid residues and other structural components. nih.gov
2D NMR experiments are crucial for assembling the complete structure. nd.edu Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing the connection of individual structural fragments into the final macrocyclic architecture. nd.edu For related cyclopeptide alkaloids, these 2D NMR techniques have been instrumental in establishing the sequence of amino acids and linking the peptide ring to other structural moieties. nih.gov
Table 1: Representative NMR Data for Cyclopeptide Alkaloids of the Mucronine Class Note: This table is a representation of typical data found for this class of compounds. Exact values for this compound would be determined from its specific spectra.
| Experiment Type | Information Obtained | Typical Chemical Shift Ranges (ppm) |
|---|---|---|
| ¹H NMR | Provides information on the proton environments, including aromatic, alpha-proton, and methyl groups. | α-H (amino acids): 3.5-5.0 Aromatic H: 6.5-8.0 N-CH₃/O-CH₃: 3.0-4.0 |
| ¹³C NMR | Identifies all unique carbon atoms. | Carbonyl (C=O): 168-175 Aromatic C: 110-160 α-C (amino acids): 50-65 |
| COSY | Reveals ¹H-¹H spin-spin coupling networks, confirming adjacent protons within amino acid residues. | N/A (Cross-peaks indicate correlation) |
| HSQC/HMQC | Correlates each proton with its directly attached carbon atom. | N/A (Cross-peaks indicate correlation) |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, key for connecting amino acids and other structural fragments. | N/A (Cross-peaks indicate correlation) |
Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), such as HR-FABMS or UHPLC-ESI-qTOF-MS, provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. usask.cakoreascience.krbioanalysis-zone.comuni-rostock.de This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places, which distinguishes between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers deeper structural insights. creative-proteomics.commeasurlabs.com In this technique, the molecule is first separated by liquid chromatography and then subjected to two stages of mass analysis. creative-proteomics.com The first stage selects the parent ion of this compound, which is then fragmented in a collision cell. The second stage analyzes the resulting fragment ions. measurlabs.com This fragmentation pattern provides crucial information about the sequence of amino acids within the cyclopeptide structure, confirming the connectivity established by NMR. nih.gov
Table 2: Mass Spectrometry Data for Structural Analysis
| Technique | Purpose | Data Output |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and elemental composition. | A precise m/z value used to calculate the molecular formula (e.g., CₓHᵧN₂Oₐ). |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirms molecular structure through controlled fragmentation. | A fragmentation pattern (daughter ions) that corresponds to the loss of specific amino acid residues, confirming the peptide sequence. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within this compound. usask.caresearchgate.net
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. wikipedia.orglibretexts.org The presence of chromophores, such as aromatic rings and amide bonds, results in characteristic absorption maxima (λmax). msu.edu This technique is useful for confirming the presence of these conjugated systems in the structure of this compound. researchgate.netsci-hub.se
IR spectroscopy detects the vibrations of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, IR spectra would typically show absorption bands corresponding to N-H and O-H stretching, C=O stretching of the amide groups (peptide bonds), and C=C stretching of the aromatic ring. researchgate.net
Table 3: Spectroscopic Data for Functional Group and Chromophore Identification
| Technique | Information Provided | Typical Absorption Regions |
|---|---|---|
| UV-Vis Spectroscopy | Identifies chromophores (conjugated systems). | λmax values around 220-280 nm, indicative of aromatic and amide systems. |
| Infrared (IR) Spectroscopy | Identifies key functional groups. | ~3300 cm⁻¹ (N-H stretch) ~1650 cm⁻¹ (Amide I, C=O stretch) ~1540 cm⁻¹ (Amide II, N-H bend) ~1600 cm⁻¹ (Aromatic C=C stretch) |
This compound is a chiral molecule, and its stereochemistry is investigated using chiroptical methods like optical rotation and circular dichroism (CD).
Optical rotation measures the rotation of plane-polarized light by a chiral sample. wikipedia.orgsaskoer.ca The specific rotation, [α]D, is a physical constant for a chiral compound under standard conditions and confirms the molecule's optical activity. libretexts.org A non-zero value indicates the presence of a single enantiomer or an excess of one, confirming the chiral purity of the isolated natural product. libretexts.org The direction of rotation (dextrorotatory, +, or levorotatory, -) is a key characteristic of the molecule. saskoer.ca
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
X-ray Crystallography for Absolute Configuration Determination (if applicable for related compounds)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.orgcreative-biostructure.com This technique requires the molecule to be in a crystalline form. A beam of X-rays is diffracted by the crystal, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the precise position of every atom in the crystal lattice. wikipedia.org While a single-crystal X-ray structure for this compound itself may not be available in the literature, the absolute stereochemistry of related cyclopeptide alkaloids has been determined using this method. escholarship.org Such results provide a reliable reference for assigning the stereochemistry of this compound by comparing its spectroscopic and chiroptical data with those of the crystallographically-defined analogues.
Computational Chemistry Approaches for Structure Confirmation and Conformational Analysis
Computational chemistry serves as a powerful complementary tool to experimental data for confirming a proposed structure and exploring its conformational landscape. mestrelab.comdomainex.co.uk For complex and flexible molecules like cyclopeptide alkaloids, computational methods can help refine structural hypotheses. frontiersin.org
Techniques such as molecular mechanics (MM) calculations can be used to explore the possible conformations of the macrocyclic ring. nih.gov For instance, in the study of the related Mucronine J, MM2 calculations were combined with NOE (Nuclear Overhauser Effect) data from NMR experiments to propose a likely solution conformation. nih.gov The NOE effect provides information about through-space distances between protons, and by finding a computed low-energy conformation that is consistent with these experimental distance restraints, a reliable 3D model of the molecule in solution can be built. rgdiscovery.com More advanced methods like Density Functional Theory (DFT) can be used to refine structures and predict NMR chemical shifts, which can then be compared to experimental values for further validation. mestrelab.com
Biosynthetic Pathways and Precursor Studies of Mucronine a
Identification of Amino Acid Precursors and Building Blocks
The biosynthesis of cyclopeptide alkaloids like Mucronine A originates from amino acid precursors. wikipedia.orgegpat.com These alkaloids are generally composed of four key structural units. researchgate.net For this compound, these units are derived from specific amino acids that undergo significant modifications to form the final macrocyclic structure.
The core structure of cyclopeptide alkaloids is built from a hydroxystyrylamine moiety, an amino acid, and a β-hydroxy amino acid, which form the macrocycle. uantwerpen.be This ring is then further substituted. The biosynthesis of most alkaloids begins with common amino acids such as tyrosine, tryptophan, phenylalanine, lysine, ornithine, and histidine. wikipedia.orgegpat.com In the case of cyclopeptide alkaloids, the styrylamine (B14882868) portion is derived from tyrosine, which undergoes decarboxylation and desaturation. researchgate.net
The general structure of cyclopeptide alkaloids includes:
Unit A: A basic terminal amino acid which can be N-monomethylated or N-dimethylated. researchgate.net
Unit B: A β-hydroxy amino acid. researchgate.net
Unit C: A ring-bound amino acid. researchgate.net
Unit D: A p- or m-hydroxystyrylamine derived from tyrosine. researchgate.net
Unit E: An optional intermediate amino acid situated between units A and B. researchgate.net
Amino Acid Precursors in Cyclopeptide Alkaloid Biosynthesis
| Structural Unit | General Precursor Type | Specific Example Precursors |
|---|---|---|
| A (Basic Terminal) | Amino Acid | Phenylalanine, Leucine, Isoleucine uantwerpen.be |
| B (β-hydroxy) | β-hydroxy amino acid | 3-hydroxyproline, 3-hydroxyleucine researchgate.net |
| C (Ring-bound) | Amino Acid | Isoleucine, Valine uantwerpen.be |
| D (Styrylamine) | Tyrosine | Tyrosine researchgate.net |
| E (Intermediate) | Amino Acid | Proline uantwerpen.be |
Enzymatic Mechanisms and Key Biosynthetic Steps within Cyclopeptide Alkaloids
The assembly of cyclopeptide alkaloids is a sophisticated process involving several key enzymatic steps. A defining feature of their biosynthesis is the ribosomal origin of a precursor peptide, which then undergoes extensive post-translational modifications (PTMs) to yield the mature natural product. rsc.org
Key enzymatic steps include:
Macrocyclization: This is a crucial step in forming the characteristic ring structure of cyclopeptide alkaloids. Recent research has shed light on the role of specific enzymes in this process. For instance, the formation of side-chain-macrocyclic bonds, such as the ether linkage between a tyrosine phenol (B47542) and the β-carbon of another amino acid, is a hallmark of this class of compounds. researchgate.netumich.edu This cyclization is not catalyzed by the large, multi-modular non-ribosomal peptide synthetases (NRPSs) typically found in microbial secondary metabolism. umich.edunih.gov Instead, plants have evolved unique enzymatic solutions.
Post-Translational Modifications (PTMs): After the initial peptide chain is synthesized by the ribosome, it is tailored by a series of enzymes. These modifications can include hydroxylation, methylation (specifically N-methylation), and the formation of the styrylamine moiety from tyrosine. researchgate.netrsc.org The N-terminus of the peptide is often protected, for example, by the formation of a pyroglutamate. pnas.org
Enzymes like asparaginyl endopeptidases (AEPs) are known to catalyze the cyclization of other plant cyclopeptides, but the specific cyclases for many cyclopeptide alkaloids are still being discovered. nih.gov The discovery of BURP-domain cyclases represents a significant breakthrough in understanding this process.
Genetic Basis of Cyclopeptide Alkaloid Biosynthesis
The genetic blueprint for this compound and other cyclopeptide alkaloids lies within the plant's genome, specifically in genes that code for precursor peptides and the enzymes that modify them.
Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs): It is now established that cyclopeptide alkaloids are RiPPs. researchgate.netrsc.org This means their synthesis starts with a genetically encoded precursor peptide translated from an mRNA template. rsc.org This is a departure from the non-ribosomal peptide synthesis (NRPS) pathway common in many microorganisms. nih.gov The precursor peptides for plant RiPPs often contain a leader sequence, which guides the modifications, and a core peptide sequence that is ultimately processed into the final product. rsc.org
BURP-domain Cyclases: A major advancement in the field has been the identification of BURP-domain-containing proteins as the key enzymes responsible for the macrocyclization of a new class of plant RiPPs, termed "burpitides". rsc.orgpnas.org These enzymes are plant-specific and catalyze the formation of macrocyclic crosslinks between amino acid side chains. rsc.orgpnas.org The genes for these cyclases are often found adjacent to the genes for their precursor peptides. rsc.org Some BURP-domain genes are organized with the catalytic BURP domain at the C-terminus and a repetitive N-terminal region that encodes multiple copies of the core peptide. pnas.org This genetic architecture allows for the efficient production of multiple cyclopeptide products from a single gene transcript. rsc.org
Isotopic Labeling and Tracer Studies in Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.govnih.gov By feeding plants or cell cultures with amino acids labeled with stable isotopes (e.g., ¹³C, ¹⁵N), researchers can track how these labeled atoms are incorporated into the final structure of this compound.
This method has been fundamental in confirming the amino acid origins of the various structural units within cyclopeptide alkaloids. rsc.org For example, feeding experiments with labeled tyrosine would demonstrate its incorporation into the hydroxystyrylamine part of the molecule. Similarly, labeling other potential amino acid precursors can definitively identify the building blocks of the macrocyclic ring and the side chain. biorxiv.org
Analysis of the labeled product, typically using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, reveals the precise location of the isotopic labels, providing direct evidence for the proposed biosynthetic pathway and the enzymatic transformations involved. nih.govsigmaaldrich.com
Influence of Symbiotic Relationships on Alkaloid Production in Host Plants
The production of secondary metabolites in plants, including alkaloids, can be influenced by symbiotic relationships with microorganisms. frim.gov.my In the case of plants from families like Rhamnaceae, which are prolific producers of cyclopeptide alkaloids, a well-known symbiotic association exists with the nitrogen-fixing actinobacterium Frankia sp. frim.gov.myresearchgate.net
Studies have shown a correlation between the presence of Frankia nodules and the production of cyclopeptide alkaloids in host plants. researchgate.net The symbiotic interaction can induce changes in the plant's secondary metabolism, potentially as a defense response or as part of the complex signaling between the plant and the microbe. researchgate.net For example, the amino acid profile in the nodules, which is the site of metabolic exchange, is significantly different from that in the roots, highlighting a specialized metabolic environment that could favor alkaloid biosynthesis. nih.gov
Total Synthesis and Synthetic Strategies for Mucronine a and Analogues
Retrosynthetic Analysis of the Cyclopeptide Macrocyclic Core
Retrosynthetic analysis is a method used in organic synthesis to plan the synthesis of a complex target molecule (TM) by breaking it down into simpler, commercially available starting materials. uniurb.it For Mucronine A, a 15-membered cyclopeptide alkaloid, the retrosynthetic strategy primarily focuses on the disconnection of the macrocyclic ring to generate a linear peptide precursor. researchgate.netresearchgate.netresearchgate.net
A common retrosynthetic approach for this compound and its analogues, such as Mucronine E, involves two key disconnections:
Macrocyclic Amide Bond Disconnection: This disconnection breaks the amide bond within the macrocycle, leading to a linear peptide chain. This is a logical step as numerous methods exist for peptide bond formation. researchgate.net
Enamide Disconnection: The Z-enamide moiety is a characteristic feature of many cyclopeptide alkaloids. researchgate.net Retrosynthetically, this can be disconnected to an aldehyde and an amide, which can be coupled in the forward synthesis. thieme-connect.com
A representative retrosynthetic analysis for a Mucronine analogue, as demonstrated in the synthesis of Mucronine E, is outlined below:
Target Molecule: Mucronine E
First Disconnection (Macrocyclization): The macrocycle is opened at the enamide linkage, which is a strategic choice that allows for a late-stage cyclization. This leads to a linear precursor, an α-amido-ω-vinyl iodide. thieme-connect.comcapes.gov.br
Second Disconnection (Peptide Coupling): The linear peptide is further disconnected at one of the amide bonds, breaking it down into smaller, more manageable peptide fragments or individual amino acid derivatives. thieme-connect.com
Further Disconnections: These fragments are then traced back to simpler, often commercially available, starting materials such as protected amino acids and aromatic compounds. thieme-connect.com For instance, the highly substituted aromatic core can be derived from a simpler aromatic compound through a series of functionalization reactions. researchgate.netthieme-connect.com
This type of analysis allows for a convergent or linear approach in the forward synthesis, where different fragments of the molecule are synthesized separately and then combined. wikipedia.orgscholarsresearchlibrary.com
Key Bond-Forming Reactions and Cyclization Methodologies
The construction of the 14- or 15-membered macrocycle in cyclopeptide alkaloids like this compound is a critical and often challenging step. researchgate.netresearchgate.net Several key bond-forming reactions and cyclization methodologies have been employed, with macroamidation and intramolecular SNAr reactions being prominent strategies.
Macroamidation:
This is a widely used method for forming the large amide ring. In the context of Mucronine synthesis, a particularly innovative approach involves a copper-catalyzed intramolecular amidation of a vinyl iodide. researchgate.netuantwerpen.be This reaction serves a dual purpose: it forms the crucial enamide bond and simultaneously closes the macrocyclic ring. uantwerpen.be This "cycloenamidation" strategy has been successfully applied to the total synthesis of Mucronine E and other related cyclopeptide alkaloids. uantwerpen.be The use of copper(I) iodide with various diamine ligands has been a prevalent approach for creating the Z-enamide within complex molecules. researchgate.net
Intramolecular Nucleophilic Aromatic Substitution (SNAr):
An alternative strategy for forming the macrocyclic ether linkage involves an intramolecular SNAr reaction. This method is key in constructing the strained 14-membered paracyclophane ring present in related alkaloids like mauritines. researchgate.net The reaction typically involves a nucleophilic attack from a phenoxide onto an activated aromatic ring, displacing a leaving group (such as fluorine) to form the diaryl ether bond that is part of the macrocycle. researchgate.net
| Cyclization Method | Key Reaction | Application in Mucronine Synthesis | Advantages |
| Macroamidation | Copper-catalyzed intramolecular amidation of a vinyl iodide | Forms the enamide and closes the 15-membered ring simultaneously. uantwerpen.be | High efficiency and stereocontrol. |
| Intramolecular SNAr | Nucleophilic aromatic substitution | Forms the diaryl ether linkage in the paracyclophane core. researchgate.net | Versatile for creating analogues and can be scalable. |
Stereocontrolled Synthesis Approaches
The stereochemistry of this compound and its analogues is crucial for their biological activity. Therefore, controlling the stereocenters during synthesis is of paramount importance. A key method employed for achieving high stereoselectivity is asymmetric hydrogenation. researchgate.net
In the total synthesis of Mucronine E, a structural analogue of this compound, asymmetric hydrogenation was a pivotal step. thieme-connect.com This reaction was used to establish the stereochemistry of an amino acid precursor. Specifically, a (Z)-dimethoxydehydrophenylalanine derivative was hydrogenated using a rhodium catalyst with a chiral phosphine (B1218219) ligand, (S,S)-Et-DuPHOS. thieme-connect.com This process afforded the corresponding amino ester with excellent enantioselectivity (>95% ee). thieme-connect.com
Another critical aspect is the stereocontrolled introduction of the β-hydroxy amino acid component. In some syntheses of related cyclopeptide alkaloids, chiral starting materials like D-serine are utilized to set the absolute stereochemistry at the α- and β-carbons of the β-hydroxyproline unit. researchgate.net
These stereocontrolled approaches ensure that the final macrocycle is obtained as a single, desired stereoisomer, which is essential for subsequent biological evaluation.
Convergent and Linear Synthesis Strategies
Linear Synthesis:
Convergent Synthesis:
A convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then combined at a later stage to form the final product. wikipedia.orgscholarsresearchlibrary.com This approach is generally more efficient as it allows for the parallel construction of different parts of the molecule, and the individual reaction sequences are shorter. chemistnotes.comfiveable.me In the context of this compound synthesis, a convergent strategy might involve the separate synthesis of the linear peptide chain and the aromatic core, which are then coupled and cyclized. researchgate.netcapes.gov.br
The table below provides a comparative overview of these two strategies:
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Reactants are added sequentially to build the target molecule. chemistnotes.com | Conceptually simpler to plan. | Overall yield can be very low for long sequences. uniurb.itwikipedia.org |
| Convergent Synthesis | Fragments are synthesized independently and then combined. wikipedia.org | Higher overall yield, more efficient, allows for parallel work. wikipedia.orgchemistnotes.com | Can be more complex to plan the fragment couplings. |
Challenges and Innovations in the Laboratory Synthesis of Complex Macrocycles
The laboratory synthesis of complex macrocycles like this compound is fraught with challenges that necessitate innovative solutions. mdpi.comnih.gov These molecules, with their large, strained ring systems and multiple stereocenters, push the boundaries of current synthetic methodologies. researchgate.net
Key Challenges:
Macrocyclization: The ring-closing step is often the most difficult part of the synthesis. researchgate.net Achieving high yields in this step can be challenging due to factors like ring strain and unfavorable entropic factors. researchgate.net For 14-membered cyclopeptides, the intrinsic ring strain poses a significant synthetic hurdle. researchgate.net
Stereocontrol: The presence of multiple chiral centers requires precise stereochemical control throughout the synthesis to obtain the desired diastereomer. researchgate.net
Low Natural Abundance: Many cyclopeptide alkaloids are isolated from natural sources in very low yields, making their large-scale extraction impractical and highlighting the need for efficient total synthesis. researchgate.netthieme-connect.com
Innovations in Synthesis:
To overcome these challenges, synthetic chemists have developed a range of innovative strategies:
Novel Cyclization Methods: The development of new catalytic systems, such as the copper-catalyzed intramolecular amidation for the simultaneous formation of the enamide and macrocycle, represents a significant advancement. researchgate.netthieme-connect.com
C-H Activation: Emerging strategies based on C-H activation offer new ways to construct macrocycles with high atom and step economy, providing access to diverse molecular topologies. researchgate.net
Combinatorial Approaches: The development of methods for the rapid synthesis of macrocycle libraries allows for the exploration of a wider chemical space and the discovery of new bioactive compounds. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times, improve yields, and enhance the efficiency of macrocyclization reactions. mdpi.com
The ongoing development of new synthetic methods and strategies continues to make the synthesis of complex macrocycles like this compound more efficient and accessible, paving the way for further biological and medicinal investigations. mdpi.comnih.gov
Preclinical Pharmacological Investigations of Mucronine a
In Vitro Biological Activity Assessments in Cellular and Biochemical Models
A variety of in vitro assays using cellular and biochemical models have been employed to characterize the biological effects of Mucronine A and related cyclopeptide alkaloids (CPAs). These studies have reported a spectrum of activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. researchgate.net
The mechanisms by which this compound exerts its biological effects are an area of active investigation, though the specific mode of action remains largely to be elucidated. academiapublishing.org Research on related cyclopeptide alkaloids suggests that their cellular effects may be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and death.
For instance, studies on other complex plant-derived peptides have shown that cytotoxic activity can be linked to the activation of apoptosis through mitochondrial-dependent pathways. nih.gov Furthermore, other cyclopeptide alkaloids have been found to inhibit the NF-κB pathway, which is crucial in regulating inflammatory responses. nih.gov
Enzyme inhibition is another potential mechanism of action. While direct studies on this compound are limited, research on other cyclopeptide alkaloids has demonstrated inhibitory effects against various enzymes. For example, some CPAs have been tested for their ability to inhibit α-glucosidase and α-chymotrypsin. researchgate.net Molecular docking studies on extracts from Ziziphus mucronata, which contain a variety of mucronine alkaloids, have suggested that constituent compounds may target and inhibit the function of proteins like the heat shock protein Hsp70-1 in parasites. researchgate.net However, specific studies confirming the direct inhibition of these enzymes by purified this compound are needed. The analgesic activity of a related alkaloid, adouetine X, is thought to stem from the inhibition of Ca2+-ATPase and Na+/K+ ATPase, suggesting that ion pump modulation could be a mechanism for this class of compounds. nih.gov
Extracts from plants containing this compound, such as Ziziphus mucronata and Ziziphus spina-christi, have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. academiapublishing.orgbrieflands.com These activities are often attributed to the presence of cyclopeptide alkaloids. academiapublishing.org
Aqueous extracts of the bark and root of Z. mucronata have been shown to significantly inhibit the growth of the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. academiapublishing.org Similarly, extracts from Ziziphus jujuba were effective against Staphylococcus aureus. nih.gov While these findings point to the potential of the constituent compounds, data on the minimum inhibitory concentration (MIC) of purified this compound is not yet widely available. The table below summarizes the antimicrobial activity of extracts from Ziziphus species.
Table 1: Antimicrobial Activity of Ziziphus Extracts Against Selected Microorganisms
| Extract Source | Test Organism | Activity / MIC | Reference |
|---|---|---|---|
| Ziziphus jujuba (ethanolic extract) | Staphylococcus aureus | MIC: 2.26 ± 0.68 mg/ml | nih.gov |
| Ziziphus jujuba (ethanolic extract) | Escherichia coli | MIC: 0.65 ± 0.22 mg/ml | nih.gov |
| Ziziphus jujuba (ethanolic extract) | Candida albicans | MIC: 2.35 ± 0.38 mg/ml | nih.gov |
| Ziziphus spina-christi (methanol-dichloromethane extract) | Staphylococcus aureus | MIC: 12.5 mg/ml | science-line.com |
The mechanism for this antibacterial action is thought to involve the disruption of the bacterial membrane. science-line.com
Cyclopeptide alkaloids as a class are recognized for their anti-inflammatory potential. researchgate.netnih.gov Extracts of Z. mucronata are used in traditional medicine for inflammatory conditions, and scientific studies have validated their anti-inflammatory and anti-nociceptive effects in animal models. academiapublishing.orguantwerpen.be The phytochemicals present, including flavonoids and alkaloids, are believed to be responsible for these effects. academiapublishing.org
The precise cellular mechanisms underlying the anti-inflammatory activity of this compound are not yet fully understood. However, research on other plant-derived cyclic peptides offers potential insights. For example, some orbitides have been shown to inhibit the pro-inflammatory NF-κB pathway and reduce the production of inflammatory cytokines. nih.gov Such mechanisms, if demonstrated for this compound, would provide a basis for its observed anti-inflammatory properties. Further research is required to investigate the effect of this compound on key inflammatory mediators and signaling cascades in cellular systems.
The cytotoxic potential of cyclopeptide alkaloids against various cancer cell lines is an area of significant interest. researchgate.net Studies have evaluated the effects of both crude extracts and isolated compounds. Different cyclopeptide alkaloids from the Rhamnaceae family have demonstrated potent cytotoxic effects against the MRC-5 lung cancer cell line, with half-maximal inhibitory concentration (IC50) values below 10 μg/mL. researchgate.net
While extensive data for this compound is scarce, a study on the related compound Mucronine E reported moderate cytotoxicity. researchgate.net The cytotoxic activities of several other cyclopeptide alkaloids have also been quantified, providing a comparative basis for the potential efficacy of this compound class.
Table 2: In Vitro Cytotoxicity of Selected Cyclopeptide Alkaloids Against Various Cell Lines
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Mucronine E | - | 0.68 mM | researchgate.net |
| Paliurine F | - | 0.82 mM | researchgate.net |
| Abyssenine A | - | 1.03 mM | researchgate.net |
| Nummularine-B | P. falciparum (antiplasmodial) | 3.6 µM | mdpi.com |
| Nummularine-B | MRC-5 (fibroblast) | > 64.0 µM | mdpi.com |
| Justicianene D | MCF-7 (breast cancer) | 50% inhibition at 90 µM | tandfonline.com |
The mechanisms driving this cytotoxicity are thought to involve the induction of apoptosis, a form of programmed cell death. nih.gov For instance, the cytotoxic activity of the related compound RA-V has been specifically linked to the activation of a mitochondrial-mediated apoptotic pathway. nih.gov
Identifying the precise molecular targets of this compound is a critical step in understanding its mechanism of action, though this area remains largely unexplored. academiapublishing.org Target identification strategies for natural products often involve a combination of biochemical, genetic, and computational approaches.
Molecular docking is a computational method used to predict the binding affinity between a small molecule and a protein target. This approach has been used to study compounds from Z. mucronata, suggesting that components of the extract may bind to and inhibit parasite Hsp70-1. researchgate.net A recent study involving metabolic profiling also identified this compound, and subsequent docking studies were performed on other identified compounds against enzymes such as α-amylase and α-glucosidase, highlighting the utility of this approach for the broader class of natural products. nih.gov Although this compound itself was not specifically docked in that study, the findings suggest that enzyme inhibition is a plausible mechanism of action for this alkaloid.
Cytotoxic Effects in Cancer Cell Models and Related Mechanisms
In Vivo Preclinical Models and Efficacy Evaluation
While in vitro studies provide valuable initial data, in vivo studies using animal models are essential to evaluate the efficacy and pharmacological profile of a compound in a whole-organism context. To date, published in vivo efficacy studies on purified this compound are limited.
However, preclinical research on crude extracts of Ziziphus mucronata, which contains this compound and other related alkaloids, has been conducted. These studies have demonstrated anti-oedematogenic and anti-nociceptive effects in rat and mouse models of inflammation and pain, lending support to the traditional medicinal uses of the plant. uantwerpen.be
In a separate line of research using metabolomics for biomarker discovery, this compound was identified in the plasma of a knockout mouse model (ß-Phb2-/-) that exhibits progressive ß-cell failure, but this study was not designed to evaluate the therapeutic efficacy of the compound. sci-hub.se The absence of comprehensive in vivo efficacy data for isolated this compound represents a significant knowledge gap and a crucial area for future investigation to translate the promising in vitro findings into potential therapeutic applications.
Animal Models for Disease States (e.g., Inflammation, Cancer Xenografts)
Preclinical evaluation of a compound's efficacy requires the use of established animal models that mimic human diseases. mdpi.comnih.gov For assessing anti-inflammatory potential, common models include carrageenan-induced paw edema in rats, which simulates acute inflammation, and acetic acid-induced writhing in mice, which evaluates analgesic effects related to inflammation. researchgate.netijpsr.com Chronic inflammation can be studied using models like adjuvant-induced arthritis. pharmaron.com In oncology, cancer xenograft models, where human tumor cells are implanted into immunocompromised mice, are fundamental for evaluating a compound's antitumor activity in a living system. nih.govfredhutch.orgcolcc.ac.ukjax.org These models can involve subcutaneous implantation or orthotopic placement (in the organ of origin) to better replicate the tumor microenvironment. nih.gov
While direct studies testing isolated this compound in these specific animal models are not extensively documented in publicly available literature, research on extracts from Ziziphus mucronata, the plant source of this compound, provides foundational evidence. The pharmacological activities of these extracts are largely attributed to their constituent cyclopeptide alkaloids, including mucronines. academiapublishing.orgnih.gov
In studies of inflammation, methanol (B129727) extracts from the leaves of Ziziphus mucronata have demonstrated significant analgesic and anti-inflammatory effects in rodent models. researchgate.net For instance, the extract showed effectiveness in the hot plate test and reduced abdominal writhing in mice, and also inhibited carrageenan-induced hind paw edema in rats. researchgate.net These findings suggest that compounds within the extract, likely including its alkaloids, possess anti-inflammatory properties. academiapublishing.orgresearchgate.net
Regarding cancer, extracts from Z. mucronata have shown anticancer activity in vitro against a variety of human cancer cell lines, including HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and A431 (skin carcinoma). medcraveonline.com While these are not in vivo xenograft studies, they provide the basis for future investigation of the plant's compounds, such as this compound, in established cancer animal models.
Pharmacodynamic Studies in Preclinical Models
Pharmacodynamic (PD) studies are essential to understand the biochemical and physiological effects of a drug on the body and the time course of these effects. In preclinical models, these studies help to establish the relationship between the concentration of a compound at the site of action and the resulting pharmacological response. fredhutch.org
For this compound, specific pharmacodynamic studies detailing its effects over time in preclinical models are limited in the available scientific literature. The mode of action for many of the isolated bioactive compounds from Ziziphus mucronata is still poorly understood. academiapublishing.orgacademiapublishing.org While extracts from the plant have confirmed biological activities, the specific contribution and pharmacodynamic profile of isolated this compound require further investigation to be fully characterized. nih.gov Future research would need to focus on tracking specific biomarkers or physiological responses in animal models after administration of the purified compound to delineate its complete pharmacodynamic profile.
Dose-Response Relationship Characterization in Preclinical Experimental Systems
A fundamental principle in pharmacology is the characterization of the dose-response relationship, which describes how the magnitude of a drug's effect changes with different dose levels. frontiersin.org Establishing this relationship is critical for determining a compound's potency and maximal efficacy. frontiersin.org These studies are initially performed in in vitro systems and preclinical animal models to guide dose selection for further studies. frontiersin.org
Specific dose-response curves for purified this compound are not widely available in the reviewed literature. However, studies on crude extracts of Ziziphus mucronata provide evidence of dose-dependent effects. In an anti-inflammatory study, the methanol leaf extract of Z. mucronata was administered to rats at doses of 75, 150, and 300 mg/kg, showing a dose-dependent inhibition of carrageenan-induced paw edema. researchgate.net Similarly, in vitro studies on Z. mucronata extracts have demonstrated a dose-dependent increase in the inhibition of enzymes like alpha-amylase. researchgate.net
The data below, from a study on the methanol leaf extract of Ziziphus mucronata, illustrates a typical dose-response characterization in an animal model of inflammation.
| Dose of Z. mucronata Extract (mg/kg) | Mean Inhibition of Edema (%) at 3rd Hour |
| 75 | 40.0 |
| 150 | 54.3 |
| 300 | 57.1 |
| Data derived from a study on methanol leaf extract of Ziziphus mucronata in a carrageenan-induced rat paw edema model. researchgate.net |
This evidence for the plant extract supports the likelihood of a dose-response relationship for its active constituents, including this compound, which would need to be confirmed through studies using the isolated compound.
Mechanistic Studies of Biological Action
Understanding the precise molecular mechanism by which a compound exerts its effects is crucial for drug development. This involves identifying its molecular targets, such as receptors or enzymes, and elucidating the subsequent changes in cellular signaling pathways.
Receptor Binding and Signaling Pathway Analysis
A primary mechanism of drug action involves binding to specific cellular receptors, which can be proteins on the cell surface or within the cell. merckmillipore.com Ligand binding assays are used to measure the affinity (typically as the dissociation constant, KD) and specificity of a compound for a particular receptor. giffordbioscience.comnih.gov Following receptor binding, a cascade of intracellular events known as a signaling pathway is often triggered, which ultimately leads to a physiological response. bmglabtech.com Analysis of these pathways can reveal how a compound alters cellular function. bmglabtech.com
Direct receptor binding studies for this compound have not been identified in the reviewed literature. However, research into extracts and other compounds from the Ziziphus genus provides insight into potential signaling pathways that could be modulated. For example, saponins (B1172615) from Ziziphi Spinosae Semen have been shown to exert effects through the activation of the cAMP/CREB/BDNF and PI3K/Akt signaling pathways. nih.gov Studies on extracts from Ziziphus nummularia have investigated effects on the p53 signaling pathway, which is critical in regulating the cell cycle and apoptosis in cancer cells. researchgate.net Furthermore, other plant-derived triterpenoids have been found to act by regulating pathways such as the PTP1B/PI3K/AKT/mTOR and IL-24/CXCL12/CXCR4 signaling axes, which are often dysregulated in cancer. mdpi.com These findings suggest that alkaloids like this compound may also exert their biological effects by modulating key cellular signaling cascades, a hypothesis that warrants direct investigation.
Enzyme Inhibition Kinetics and Specificity
Another major mechanism of drug action is the inhibition of enzyme activity. numberanalytics.com Kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency, which is quantified by the inhibition constant (Kᵢ). arizona.edunih.gov This information is vital for understanding the inhibitor's mechanism and for optimizing its structure to improve efficacy and specificity. numberanalytics.com
While extracts of Ziziphus mucronata have been shown to inhibit enzymes such as α-glucosidase and α-amylase, detailed kinetic studies on isolated this compound are not yet available in the scientific literature. academiapublishing.orgresearchgate.net The type of enzyme inhibition can be distinguished by its effect on the kinetic parameters Vₘₐₓ (maximum reaction velocity) and Kₘ (substrate concentration at half-maximal velocity).
| Type of Inhibition | Description | Effect on Vₘₐₓ | Effect on Kₘ |
| Competitive | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. pressbooks.pub | Unchanged | Apparent Kₘ increases |
| Non-competitive | Inhibitor binds to the enzyme at a site other than the active site, and can bind to either the free enzyme or the enzyme-substrate complex. pressbooks.pub | Decreases | Unchanged |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex at a site distinct from the active site. pressbooks.pub | Decreases | Apparent Kₘ decreases |
| Mixed | Inhibitor binds to a site other than the active site, but can bind to both the free enzyme and the ES complex, often with different affinities. | Decreases | May increase or decrease |
| This table summarizes the classical models of reversible enzyme inhibition. nih.govpressbooks.pub |
Future research is required to determine if this compound acts as an enzyme inhibitor and, if so, to characterize its kinetic parameters and specificity for its target enzyme(s).
Chemical Derivatization and Semi Synthetic Modifications of Mucronine a
Strategies for Functional Group Modification and Analog Generation
The generation of Mucronine A analogs would likely follow synthetic strategies developed for other 14- and 15-membered cyclopeptide alkaloids. nih.govresearchgate.net The primary goals of such modifications are often to explore structure-activity relationships (SAR) and develop compounds with improved biological profiles. Key functional groups in this compound that are amenable to modification include the secondary amide bonds within the macrocycle, the phenolic hydroxyl group, and the dimethylamino group. scribd.comnaturalproducts.net
Strategies for creating analogs of cyclopeptide alkaloids generally involve:
Modification of the Amino Acid Residues: Substitution of the amino acid residues within the cyclopeptide backbone is a common strategy. For example, in the synthesis of analogs of other cyclopeptide alkaloids, different amino acids have been incorporated to study their effect on the compound's conformation and biological activity. researchgate.net
Alkylation and Acylation: The secondary amine of the peptide bond and the phenolic hydroxyl group are potential sites for alkylation or acylation. These modifications can alter the compound's polarity, solubility, and ability to interact with biological targets.
Modification of the Styrylamine (B14882868) Moiety: The styrylamine part of the molecule is crucial for its structure and can be a target for modification. For instance, altering the substituents on the aromatic ring could influence the electronic properties and biological activity of the molecule.
The total synthesis of Mucronine E, a structurally similar 15-membered cyclopeptide alkaloid, highlights key reactions that could be adapted for creating this compound analogs. uantwerpen.be These synthetic routes often involve olefination reactions and palladium-catalyzed functionalizations, which allow for the construction and modification of the complex ring system. smolecule.com
A significant challenge in the synthesis of these analogs is the formation of the strained paracyclophane structure, which includes an alkyl-aryl ether linkage and a specific unsaturated bond within the macrocycle. researchgate.net Advanced synthetic methods, such as the Ugi four-component reaction combined with an intramolecular SNAr-based macrocyclization, have been developed to introduce diversity at multiple points in the molecular scaffold. uantwerpen.be
Table 1: Synthetic Strategies for Generating Analogs of Cyclopeptide Alkaloids
| Strategy | Description | Potential Impact on this compound |
| Amino Acid Substitution | Replacing one or more of the constituent amino acids with other natural or unnatural amino acids. | Alteration of the macrocycle's conformation and size, potentially leading to changes in biological target specificity. |
| N-Methylation/Demethylation | Modifying the methylation status of the amino groups, including the terminal dimethylamino group. | Changes in basicity, membrane permeability, and receptor binding affinity. |
| Phenolic Group Modification | Alkylation, acylation, or glycosylation of the phenolic hydroxyl group on the styrylamine moiety. | Altered solubility, metabolic stability, and potential for prodrug design. |
| Macrocycle Ring Size Variation | Synthesizing homologs with larger or smaller macrocyclic rings. | Significant impact on the three-dimensional structure and strain of the molecule, likely affecting its biological activity. |
Synthesis of Prodrugs or Targeted Delivery Conjugates for Research Applications
The development of prodrugs or targeted delivery conjugates of this compound, while not explicitly reported, represents a logical step for enhancing its therapeutic potential in research settings. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. researchgate.net This approach can improve pharmacokinetic properties such as absorption, distribution, and metabolic stability.
For this compound, potential prodrug strategies could involve masking its key functional groups:
Ester or Carbonate Prodrugs: The phenolic hydroxyl group could be converted into an ester or carbonate, which can be hydrolyzed by esterases in the body to release the active this compound.
Amide Prodrugs: While more stable, modification of the amide bonds could be another avenue for creating prodrugs.
Targeted delivery conjugates involve linking the drug molecule to a targeting moiety, such as a ligand that binds to specific receptors on cancer cells or other pathological tissues. researchgate.net This strategy aims to increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing off-target toxicity. For a compound like this compound, it could be conjugated to:
Lectin-targeting ligands: To facilitate delivery to specific cells or tissues.
Peptides or antibodies: That recognize and bind to cell surface receptors overexpressed in certain diseases.
Polymeric nanoparticles: To improve solubility and circulation time, and to achieve passive targeting through the enhanced permeability and retention (EPR) effect in tumors. capes.gov.br
The synthesis of such conjugates would require the introduction of a reactive handle or linker onto the this compound molecule, typically through modification of a functional group that is not essential for its biological activity.
Derivatization for Enhanced Analytical Detectability and Chromatographic Separation
Chemical derivatization is a common technique used to improve the analytical properties of compounds for chromatographic and mass spectrometric analysis. uantwerpen.besci-hub.se For cyclopeptide alkaloids like this compound, derivatization can enhance volatility for gas chromatography (GC) or improve ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net
Although specific derivatization protocols for this compound are not detailed in the literature, general methods applicable to its functional groups include:
Silylation: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert polar functional groups, such as hydroxyl and secondary amide groups, into more volatile and thermally stable silyl (B83357) derivatives for GC-MS analysis. researchgate.net
Acylation: The use of acylating agents can introduce chromophores or fluorophores, enhancing detection by UV or fluorescence detectors in HPLC. This can also improve chromatographic peak shape and resolution. researchgate.net
Chiral Derivatization: To determine the absolute configuration of the amino acid components, chiral derivatizing agents are employed. For instance, in the analysis of sanjoinine A, a related cyclopeptide alkaloid, phenylglycine methyl ester (PGME) was used as a chiral derivatizing agent to resolve the stereoisomers of its N,N-dimethyl phenylalanine residue by LC-MS. biomolther.org This approach could be applied to confirm the stereochemistry of the amino acid constituents of this compound.
Derivatization for Enhanced MS Detection: Reagents that introduce a permanently charged group can significantly enhance the sensitivity of detection in electrospray ionization mass spectrometry (ESI-MS). uantwerpen.benih.gov
Table 2: Potential Derivatization Reagents for the Analysis of this compound
| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Purpose |
| BSTFA/TMCS | Hydroxyl, Amine | GC-MS | Increase volatility and thermal stability. researchgate.net |
| Dansyl Chloride | Phenolic Hydroxyl, Secondary Amine | HPLC-Fluorescence/MS | Introduce a fluorescent tag for enhanced sensitivity. nih.gov |
| Phenylglycine Methyl Ester (PGME) | Chiral Amino Acids (after hydrolysis) | LC-MS | Separation and identification of stereoisomers. biomolther.org |
| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Phenolic Hydroxyl | LC-MS/MS | Introduce a charged moiety for enhanced ionization and specific fragmentation. nih.gov |
Impact of Derivatization on Biological Activity and Specificity
The modification of a natural product's structure through derivatization invariably affects its biological activity and specificity. While specific data for this compound derivatives are not available, general principles and findings from related compounds can provide valuable insights.
Changes in Potency: Derivatization can either increase or decrease the biological potency of a compound. For example, adding bulky groups may hinder the molecule's ability to bind to its target, reducing activity. Conversely, modifications that improve the fit within a binding pocket or enhance cell permeability can increase potency. Studies on other alkaloids have shown that simple modifications, such as the introduction of a methylenedioxy group, can significantly improve bioactivity.
Alteration of Specificity: Chemical modifications can alter the selectivity of a compound for different biological targets. A derivative might lose activity against its primary target but gain activity against a new one. This can be a strategy for drug repurposing or for developing more selective agents.
Improved Pharmacokinetics: As discussed in the context of prodrugs, derivatization can be used to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing lipophilicity can enhance membrane permeability, while adding polar groups can increase water solubility. uantwerpen.be
Advanced Analytical Methodologies for Mucronine a Research
Quantitative Analysis Techniques (e.g., LC-MS/MS for Trace Analysis, HPLC-UV)
Quantitative analysis of Mucronine A, particularly at trace levels in biological samples, is predominantly achieved through hyphenated chromatography techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the principal methods employed for the separation and quantification of alkaloids and similar compounds. nih.govrsc.org
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: HPLC-UV is a robust and widely accessible technique for quantitative analysis. nih.gov The method separates this compound from other components in an extract based on its polarity using a reversed-phase column. Detection is achieved by measuring the absorbance of UV light by the analyte. The presence of a chromophore within the this compound structure, specifically the hydroxystyrylamine moiety, allows for its detection by UV spectrophotometry. While reliable, HPLC-UV may have limitations in sensitivity and selectivity when analyzing highly complex samples where other compounds might co-elute or share similar UV absorption spectra. farmaciajournal.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high-sensitivity and high-selectivity trace analysis, LC-MS/MS is the gold standard. rsc.orgmdpi.com This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. phenomenex.com After chromatographic separation, the molecules are ionized (e.g., using electrospray ionization - ESI) and enter the mass spectrometer. A specific precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. By monitoring these specific mass transitions (a method known as Multiple Reaction Monitoring or MRM), LC-MS/MS can quantify this compound with exceptional specificity and sensitivity, even in the presence of a complex biological matrix. nih.gov This makes it ideal for pharmacokinetic studies and for quantifying trace amounts in plant tissues. The primary advantage of LC-MS/MS over HPLC-UV is its superior sensitivity and selectivity, though it requires more specialized instrumentation. farmaciajournal.com
Table 1: Comparison of Quantitative Analytical Techniques for this compound
| Feature | HPLC-UV | LC-MS/MS |
|---|---|---|
| Principle | Separation by LC, detection via UV absorbance. | Separation by LC, detection via mass-to-charge ratio of parent and fragment ions. phenomenex.com |
| Selectivity | Moderate; dependent on chromatographic resolution and spectral uniqueness. | High to Very High; based on specific mass transitions. farmaciajournal.com |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL to high ng/mL range. mdpi.com | High; typically in the low ng/mL to pg/mL range. mdpi.com |
| Application | Routine quantification, quality control of extracts. | Trace analysis, bioanalysis, metabolomics, pharmacokinetic studies. nih.gov |
| Matrix Effects | Susceptible to co-eluting compounds with similar UV spectra. | Can be affected by ion suppression or enhancement from matrix components. numberanalytics.com |
| Confirmation | Based on retention time and UV spectrum. | Based on retention time, precursor ion, and product ion fragmentation pattern. mdpi.com |
This table presents generalized performance characteristics based on typical applications of these technologies.
Imaging Spectroscopy for Spatiotemporal Distribution Studies in Biological Systems
Understanding where and in what concentration this compound accumulates within a plant is crucial for both biosynthetic and ecological studies. Imaging mass spectrometry (IMS) is a powerful technique for visualizing the spatiotemporal distribution of metabolites directly in tissue sections without the need for labeling. frontiersin.org
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is a particularly relevant IMS technique for this purpose. frontiersin.org In a DESI-MSI experiment, a solvent electrospray is directed at the surface of a thin section of plant tissue (e.g., root, stem, or leaf from a Ziziphus species). The spray desorbs and ionizes analytes from a specific point on the surface, which are then analyzed by the mass spectrometer. By scanning the spray across the entire tissue section, a molecular map is generated, showing the intensity and location of specific ions corresponding to this compound and its related alkaloids.
Research on other alkaloid-producing plants using DESI-MSI has revealed that alkaloids can have highly specific localizations, such as in vascular bundles, the pith, or epidermal regions, and that their distribution can change as the plant develops. frontiersin.org For instance, a compound might be synthesized in the roots and transported to the leaves, or it may diffuse from inner tissues to outer protective layers over time. Applying this methodology to Ziziphus mucronata could provide unprecedented insights into the biosynthesis, transport, and ecological role of this compound within the plant. genome.jp
High-Throughput Screening Methodologies for Derivatives and Analogues
High-Throughput Screening (HTS) encompasses automated methods used to test large numbers of chemical compounds for a specific biological activity. news-medical.net In the context of this compound, HTS is essential for discovering derivatives or synthetic analogues with enhanced or novel therapeutic properties. researchgate.net The process involves miniaturized assays in microtiter plates (e.g., 384- or 1536-well formats) and robotic handling to rapidly assess a library of compounds. pharmaron.com
Methodologies for screening this compound analogues could include:
Biochemical Assays: These assays test the effect of compounds on a purified target, such as an enzyme or receptor. For example, if this compound is hypothesized to be an enzyme inhibitor, a library of its analogues could be screened using an assay that measures enzyme activity via a fluorescent or luminescent signal. pharmaron.com
Cell-Based Assays: These assays measure the effect of compounds on living cells. This could involve phenotypic readouts (e.g., inhibition of cancer cell proliferation) or target-specific readouts using reporter genes that produce a signal when a specific cellular pathway is modulated. uib.no
Binding Assays: Techniques like Affinity Selection Mass Spectrometry or those based on fluorescence polarization can be used to screen for compounds that bind directly to a protein target of interest. pharmaron.com
Table 2: Common High-Throughput Screening Platforms
| Platform | Principle | Typical Readout | Application for this compound Analogues |
|---|---|---|---|
| Fluorescence Intensity | Measures changes in the emission of light from a fluorescent probe. news-medical.net | Light Intensity | Screening for enzyme inhibitors or receptor modulators. |
| AlphaScreen | Bead-based assay measuring molecular interactions through the generation of a chemiluminescent signal. news-medical.net | Luminescence | Detecting disruption of protein-protein interactions. |
| HTRF (Homogeneous Time-Resolved Fluorescence) | Measures FRET between two fluorophores, sensitive to molecular proximity. news-medical.net | Fluorescence Ratio | Studying receptor-ligand binding or immunoassays. |
| Affinity Selection-MS | Incubates a compound library with a target, isolates the bound complexes, and identifies the "hits" by mass spectrometry. pharmaron.com | Mass Spectrum | Direct identification of compounds that bind to a target protein. |
| High-Content Imaging | Automated microscopy and image analysis to measure multiple phenotypic changes in cells. pharmaron.com | Cellular Morphology, Protein Localization | Assessing complex cellular effects of analogues. |
Advanced Chromatography-Mass Spectrometry Platforms for Complex Mixture Analysis
The natural sources of this compound, such as extracts from the bark or roots of Ziziphus species, are highly complex mixtures containing numerous related cyclopeptide alkaloids (e.g., Mucronine B, D, G, H, J) and other secondary metabolites. genome.jpusask.canih.gov Differentiating and identifying this compound within this chemical complexity requires advanced analytical platforms that offer superior resolving power. numberanalytics.com
Multidimensional chromatography, particularly two-dimensional liquid chromatography (LCxLC), coupled with high-resolution mass spectrometry (HRMS), provides a significant advantage over conventional one-dimensional LC-MS. numberanalytics.comelsevier.com
In an LCxLC system, the sample is subjected to two sequential and distinct chromatographic separations. For instance, an initial separation might be based on polarity, and fractions from this first dimension are then transferred to a second column for a different type of separation (e.g., based on shape or charge). This "orthogonal" approach dramatically increases the peak capacity, allowing for the resolution of compounds that would otherwise overlap in a single separation. numberanalytics.com When coupled with an HRMS detector like an Orbitrap or TOF analyzer, this platform enables the accurate mass measurement of each separated component, facilitating confident identification of this compound and the simultaneous characterization of its many analogues in a single analysis. phenomenex.comnih.gov
Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Ligand-Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules in solution and for studying their interactions with biological macromolecules at an atomic level. auremn.org.brspringernature.com
Conformational Analysis: The 15-membered macrocyclic structure of this compound is rigid and conformationally constrained. researchgate.net NMR spectroscopy can precisely define this three-dimensional shape. nih.gov
1D and 2D NMR: Techniques like 1H, 13C, COSY, and HSQC NMR are used to assign all the proton and carbon signals in the molecule. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is crucial for conformational analysis. It detects protons that are close to each other in space (typically <5 Å), even if they are far apart in the chemical structure. The pattern of NOE cross-peaks provides a set of distance restraints that are used to calculate and validate the 3D structure of the cyclic peptide backbone and the orientation of its side chains. rsc.org For related alkaloids, complete NMR signal assignments have been reported, which serve as a basis for the structural analysis of new derivatives. researchgate.net
Ligand-Binding Studies: When this compound interacts with a biological target, such as a protein, NMR can identify the binding interface. The most common method is Chemical Shift Perturbation (CSP), also known as ligand-observed or protein-observed NMR. nih.govresearchgate.net In a protein-observed CSP experiment, a 2D NMR spectrum (typically a 15N-HSQC) of an isotopically labeled protein is recorded in the absence and presence of this compound. The amino acid residues of the protein that are involved in binding (either directly or through allosteric changes) will experience a change in their chemical environment, causing their corresponding peaks in the NMR spectrum to shift. researchgate.net By mapping these shifting peaks back onto the protein's structure, the binding site of this compound can be precisely identified. This information is invaluable for understanding its mechanism of action and for guiding the rational design of more potent analogues. nih.gov
Ethnobotanical Significance and Traditional Knowledge Associated with Mucronine a Source Plants
Geographic Distribution and Habitat of Ziziphus Species Containing Mucronine A
Ziziphus species that are known to contain this compound, such as Ziziphus mucronata, are widely distributed across various parts of the world, particularly in arid and semi-arid regions.
Ziziphus mucronata, commonly known as the buffalo thorn, has a widespread distribution throughout the summer rainfall areas of sub-Saharan Africa. academiapublishing.org Its range extends from South Africa northwards to many other parts of Africa and the Arabian Peninsula. academiapublishing.orgcapriviflora.com This species is adaptable to a variety of soil types and is found in diverse habitats, including open woodlands, open scrubland, rocky koppies, and open grasslands. academiapublishing.org It often grows on soils deposited by rivers and is frequently found on termite mounds, which is believed to be an indicator of underground water. academiapublishing.orgwikipedia.orgnih.gov The buffalo thorn can tolerate a wide range of conditions, including heat, frost, and drought. academiapublishing.org
Other Ziziphus species are prevalent across Asia. For instance, Ziziphus jujuba is native to China and has been cultivated for over 3,000 years. nih.gov Its cultivation has spread to other parts of Asia, including India, Iran, and Russia, as well as to Europe and the Middle East. tmrjournals.com Ziziphus mauritiana is found throughout the Sahel, West Africa, East Africa, and has also been naturalized in Madagascar and other islands. mediresonline.org In Pakistan, six species of Ziziphus are recognized, including Z. jujuba, Z. mauritiana, and Z. nummularia, which are found in various provinces. researchgate.net
Traditional Uses in Indigenous Medicine Systems and Ethnomedicinal Practices
The various parts of Ziziphus species, including the roots, bark, leaves, and fruits, have a long history of use in traditional medicine systems to address a wide array of ailments.
In many African cultures, extracts from the leaves, stem-bark, and roots of Ziziphus mucronata are used to treat conditions such as chronic coughs, boils, toothaches, rheumatism, and swellings. academiapublishing.org A decoction of the roots is often used as a painkiller for various types of pain, as well as for gastrointestinal issues and dysentery. academiapublishing.orgmedcraveonline.com The bark and leaves are used in concoctions for respiratory ailments and septic skin swellings. academiapublishing.org Pastes made from the root and leaves are applied topically to treat boils, swollen glands, wounds, and sores. wikipedia.org Steam baths prepared from the bark are used for purification and to improve the complexion. wikipedia.org In East Africa, the roots are specifically used for treating snake bites. wikipedia.orgmedcraveonline.com
In Asia, particularly in traditional Chinese medicine, Ziziphus jujuba has been used for over 4,000 years. tmrjournals.com It is traditionally used to nourish the blood, improve sleep quality, and regulate the digestive system. nih.gov In Pakistan, the fresh leaves of Z. jujuba are used for blood purification, while the fruit is consumed as food and used for its antidiabetic, analgesic, and antipyretic properties. researchgate.net The leaves of Z. nummularia are used for their astringent properties and for blood purification. researchgate.net
The following table summarizes some of the traditional uses of different parts of Ziziphus mucronata:
| Plant Part | Traditional Use |
| Roots | Painkiller, dysentery, gastrointestinal problems, snake bites. academiapublishing.orgwikipedia.orgmedcraveonline.com |
| Bark | Respiratory ailments, septic skin swellings, purification, complexion improvement. academiapublishing.orgwikipedia.org |
| Leaves | Chronic cough, boils, toothache, rheumatism, swellings, stopping bleeding. academiapublishing.orgwikipedia.org |
| Fruits | Edible, used to make beer and as a coffee substitute. academiapublishing.orgwikipedia.org |
Cultural and Historical Context of Plant Utilization and Knowledge Transmission
The use of Ziziphus species is deeply embedded in the cultural and historical fabric of many societies. The knowledge of their medicinal properties has been passed down through generations, often orally.
In Southern Africa, Ziziphus mucronata holds significant cultural importance. Its Zulu name, "umLahlankosi," translates to "that which buries the chief," alluding to its use in marking the graves of tribal leaders. wikipedia.orgfeedipedia.org The tree is also believed to offer protection from lightning. feedipedia.org The distinctive zig-zag branches with paired thorns, one pointing forward and the other backward, are seen as symbolic, representing the idea of not forgetting the past while moving forward.
In Chinese culture, Ziziphus jujuba has been revered for millennia. It was first mentioned in the Classic of Poetry (1046-771 BC) and was considered one of the five most valuable fruits in the ancient Chinese medical text, Huangdi Neijing (475-221 BC). nih.gov In Shennong Bencao Jing (300 BC-200 AD), it was classified as a superior herbal medicine believed to prolong life. nih.gov
The transmission of this ethnobotanical knowledge is a vital aspect of cultural heritage. It is often passed down from elders to younger generations through stories, rituals, and practical demonstrations of plant collection and preparation. This traditional knowledge system ensures the continuity of medicinal practices that have been developed and refined over centuries.
Ethnobotanical Survey Methodologies and Data Collection in Source Regions
The documentation of traditional knowledge regarding medicinal plants like Ziziphus species relies on systematic ethnobotanical surveys. These studies are crucial for preserving indigenous knowledge and for identifying plants with potential for further scientific investigation.
Ethnobotanical surveys typically involve a combination of qualitative and quantitative methods. Researchers often conduct semi-structured interviews and group discussions with local community members, including traditional healers and elders who possess extensive knowledge of medicinal plants. scialert.netekb.eg These interviews aim to gather information on the local names of plants, the parts used, the ailments they are used to treat, and the methods of preparation and administration. ekb.eg
To analyze the collected data, researchers employ various quantitative indices. The Use Value (UV) index, for example, helps to determine the relative importance of a particular plant species based on the number of uses reported by informants. scialert.netresearchgate.net The Relative Frequency of Citation (RFC) is another index used to evaluate the local importance of a species. researchgate.net The Consensus Index (CI) and Informant Consensus Factor (FIC) are used to gauge the level of agreement among informants regarding the use of a plant for specific ailments. scialert.netresearchgate.net
Field surveys also involve the collection of plant specimens for botanical identification and for phytochemical analysis in the laboratory. This allows researchers to correlate the traditional uses of a plant with its chemical constituents, such as the presence of this compound in Ziziphus species. The information gathered through these methodologies is often compiled into comprehensive reports, academic papers, and databases to ensure its preservation and accessibility for future research. academiapublishing.org
The following table outlines the common methodologies used in ethnobotanical surveys of Ziziphus species:
| Methodology | Description |
| Semi-structured Interviews | Open-ended questions to gather detailed information from individuals. ekb.eg |
| Group Discussions | Facilitated conversations to capture collective knowledge and consensus. researchgate.net |
| Field Surveys | On-site collection and documentation of plant species. researchgate.net |
| Quantitative Indices (UV, RFC, CI, FIC) | Statistical tools to analyze the importance and consensus of plant use. scialert.netresearchgate.net |
| Voucher Specimen Collection | Collection of plant samples for botanical identification and further analysis. academiapublishing.org |
Future Research Directions and Translational Potential of Mucronine a
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
While the general class of cyclopeptide alkaloids (CPAs) is known, the specific enzymatic machinery responsible for Mucronine A's biosynthesis remains largely uncharacterized. Future research should focus on elucidating this complex pathway. Insights can be drawn from studies on other plant-derived alkaloids. For instance, the biosynthesis of Amaryllidaceae alkaloids involves key enzymes such as norbelladine (B1215549) synthase (NBS) for initial condensation and various cytochrome P450 enzymes for creating structural diversity through C-C couplings. researchgate.net Similarly, the study of other cyclic peptides has revealed the involvement of novel enzyme classes like split BURP peptide cyclases. researchgate.net
A critical area of investigation is the identification of the specific enzymes that catalyze the formation of this compound's unique 14-membered macrocyclic ring and the subsequent modifications. Recent work on other CPAs has identified N-methyltransferases involved in their biosynthesis, which could be a starting point for finding analogous enzymes in the this compound pathway. researchgate.net The discovery of enzymes involved in dimerization reactions, such as cytochrome P450s and laccases in microbial systems, may also offer clues, as these mechanisms contribute to the complexity of natural products. rsc.org By combining genomic and transcriptomic data from Ziziphus mucronata, researchers can identify candidate genes and validate the function of the enzymes they encode, ultimately mapping the complete biosynthetic route. researchgate.netrsc.org
Development of Novel Synthetic Routes for Scalable and Sustainable Production
The limited availability of this compound from its natural source necessitates the development of efficient and scalable total synthesis methods. Current synthetic strategies for related mucronine compounds provide a strong foundation. For example, the total synthesis of Mucronine E has been achieved through an eight-step process and other routes utilizing key steps like FDPP-mediated macrocyclization and copper-catalyzed coupling reactions. researchgate.netthieme-connect.comulb.be Another promising approach involves the C-H functionalization of N-methylated amino acids, which has been successfully applied to the synthesis of Mucronine E and Abyssenine A. acs.org
| Synthetic Strategy | Key Reactions/Techniques | Target Compound(s) |
| General Cyclopeptide Alkaloid Route | Copper-catalyzed coupling, Macrocyclization | Paliurines E/F, Ziziphines N/Q, Abyssenine A, Mucronine E |
| C–H Functionalization | Catalytic functionalization of amino acid precursors | Abyssenine A, Mucronine E |
| Convergent Synthesis | Olefination, CuI-catalyzed coupling, FDPP-mediated macrocyclization | Abyssenine B, Mucronine E |
Deepening Mechanistic Understanding of Pharmacological Activities and Molecular Targets
Although extracts of Ziziphus mucronata and its constituent cyclopeptide alkaloids, including this compound, exhibit a range of pharmacological activities, the precise molecular mechanisms remain poorly understood. academiapublishing.orgnih.gov It has been suggested that the anti-hyperglycemic effect of the plant's extracts may occur through the inhibition of α-glucosidase and α-amylase, independent of insulin (B600854) pathways. academiapublishing.org However, the specific molecular targets of this compound for this and other reported activities like analgesic and anti-inflammatory effects have not been definitively identified. researchgate.netacademiapublishing.org
Future research must move beyond crude extracts to study the pure compound, this compound, to elucidate its direct interactions with cellular components. researchgate.net This involves employing a variety of biochemical and cell-based assays to screen for binding to specific receptors, enzymes, and signaling proteins. Identifying these molecular targets is crucial for understanding how this compound exerts its effects and for predicting potential off-target activities. A thorough investigation into its mechanism of action will provide the scientific rationale needed to advance it as a therapeutic lead. nih.gov
Rational Design of Next-Generation Analogues with Improved Efficacy or Selectivity
Once the structure-activity relationships (SAR) of this compound are better understood, the rational design of novel analogues can commence. This process aims to create new molecules with enhanced potency, greater selectivity for their biological target, improved metabolic stability, or more favorable pharmacokinetic properties. rsc.orgrsc.org The synthesis of various Mucronine E analogues has already demonstrated the feasibility of modifying the core cyclopeptide alkaloid structure. ulb.be
By systematically altering different functional groups on the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can build detailed SAR models. nih.gov For example, modifications could be made to the peptide backbone, the side chains of the amino acid residues, or the styrylamine (B14882868) moiety. This approach has been successful in optimizing other natural product-based drug candidates, leading to derivatives with superior therapeutic profiles compared to the original compound. rsc.org The development of next-generation this compound analogues holds the potential to yield highly effective and selective drug candidates.
| Research Approach | Objective | Example Application |
| Rational Drug Design | Improve efficacy, selectivity, and reduce cytotoxicity. | Modifying marine alkaloids to create derivatives for clinical research. rsc.org |
| Structure-Activity Relationship (SAR) | Identify key structural features responsible for biological activity. | Esterification of diterpenoid alkaloids to increase antiproliferative effects. nih.gov |
| Analogue Synthesis | Create and test novel chemical variants of a lead compound. | Synthesis and biological evaluation of Mucronine E analogues. ulb.be |
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Preclinical Research
The integration of high-throughput "omics" technologies is set to revolutionize natural product research. mdpi.com For this compound, a combined transcriptomic and metabolomic approach can provide a comprehensive view of its biological impact. mdpi.com Transcriptomics (analyzing gene expression) can reveal which cellular pathways are activated or suppressed by the compound, while metabolomics (analyzing metabolites) provides a snapshot of the resulting changes in cellular chemistry. crownbio.comfrontiersin.org
In preclinical studies, applying these technologies to cells or animal models treated with this compound can help identify its mechanism of action and potential biomarkers of response. scielo.org.mxnih.gov For instance, integrated analysis can link the expression of specific genes with the production or depletion of certain metabolites, thereby mapping out the affected biological networks. frontiersin.org This multi-omics approach accelerates the discovery process, enabling researchers to form and test hypotheses about the compound's function much more efficiently than with traditional methods. futurebridge.com This deep biological understanding is essential for advancing a compound through the drug development pipeline. crownbio.com
Biotechnological Approaches for this compound Production and Enhancement
As an alternative to chemical synthesis, biotechnological methods offer a promising avenue for the sustainable production of this compound. banglajol.info Plant tissue culture techniques, including callus and cell suspension cultures, could be developed from Ziziphus mucronata to produce the alkaloid in a controlled bioreactor environment. ijrbat.in The productivity of these cultures can often be enhanced through strategies such as elicitation, where biotic or abiotic stressors are added to the culture to stimulate the plant cells' defense mechanisms and, consequently, the production of secondary metabolites. pjoes.com
Another powerful approach is the use of hairy root cultures, which are induced by Agrobacterium rhizogenes. researchgate.net These cultures are known for their rapid growth in hormone-free media and their genetic and biosynthetic stability, making them an excellent platform for producing root-derived secondary metabolites. researchgate.net Looking further ahead, the field of synthetic biology could enable the transfer of the entire this compound biosynthetic pathway into a microbial host like yeast or E. coli. nih.gov This would involve identifying all the necessary genes, optimizing their expression in the host organism, and creating a "microbial cell factory" capable of producing this compound from simple, inexpensive starting materials, representing a highly scalable and sustainable manufacturing solution. biorxiv.org
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying and characterizing Mucronine A in complex biological matrices?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized extraction protocols (e.g., solid-phase extraction) improves sensitivity. Validate methods using spiked matrices to confirm recovery rates and minimize matrix effects .
Q. How can researchers design initial synthesis protocols for this compound while ensuring reproducibility?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible pathways, prioritizing steps with established yields. Document reaction conditions (temperature, solvent, catalysts) meticulously. Use thin-layer chromatography (TLC) and HPLC to monitor intermediates. Share raw spectral data (e.g., NMR, IR) in supplementary materials to enable replication .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin reduction) across multiple cell lines to assess cytotoxicity. Pair with target-specific assays (e.g., enzyme inhibition kinetics) using positive and negative controls. Ensure statistical rigor by calculating IC₅₀ values with dose-response curves and reporting confidence intervals .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
- Methodological Answer : Conduct meta-analyses of published datasets to identify variables (e.g., cell type, dosage regimes). Use orthogonal assays (e.g., CRISPR gene knockout followed by proteomic profiling) to validate hypotheses. Apply multivariate statistical models to disentangle confounding factors (e.g., off-target effects) .
Q. What strategies optimize this compound’s bioavailability and pharmacokinetics without structural destabilization?
- Methodological Answer : Employ prodrug design (e.g., esterification of hydroxyl groups) to enhance solubility. Use in silico tools (molecular dynamics simulations) to predict metabolic stability. Validate via in vivo studies with LC-MS quantification of plasma concentrations and tissue distribution .
Q. How should researchers address discrepancies in reported binding affinities of this compound to its putative targets?
- Methodological Answer : Standardize assay conditions (buffer pH, temperature) across labs. Perform surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics independently. Cross-reference with X-ray crystallography data to confirm binding site interactions .
Q. What computational approaches are effective for predicting this compound’s off-target effects and toxicity profiles?
- Methodological Answer : Use molecular docking against toxicity-associated proteins (e.g., hERG channel) and machine learning models trained on ToxCast databases. Validate predictions with high-content screening (HCS) in hepatocyte and cardiomyocyte models .
Methodological Best Practices
- Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories like Zenodo or Figshare, including metadata for experimental conditions .
- Statistical Rigor : Report effect sizes with 95% confidence intervals, not just p-values. Use tools like PRISM or R for power analysis to determine sample sizes a priori .
- Ethical Compliance : For studies involving animal models, follow ARRIVE guidelines. Disclose Institutional Animal Care and Use Committee (IACUC) approval numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
